molecular formula C12H14N2O2 B1476421 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one CAS No. 2098011-19-7

1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one

Cat. No.: B1476421
CAS No.: 2098011-19-7
M. Wt: 218.25 g/mol
InChI Key: CSWMGBJQKZHOKC-UHFFFAOYSA-N
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Description

1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one is a chemical compound with the CAS Number 2098011-19-7 and a molecular formula of C12H14N2O2 . It features a molecular weight of 218.25 g/mol . The azetidine ring, a four-membered nitrogen heterocycle, is a valuable scaffold in medicinal chemistry, and the presence of both an amino group and a ketone functional group on this structure makes it a versatile building block for chemical synthesis and drug discovery efforts . As a specialized building block, it is primarily of interest in the design and synthesis of novel compounds for pharmaceutical research and development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(3-aminoazetidine-1-carbonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)9-2-4-10(5-3-9)12(16)14-6-11(13)7-14/h2-5,11H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWMGBJQKZHOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis generally involves two main stages:

  • Stage 1: Preparation of 3-aminoazetidine intermediates
  • Stage 2: Coupling of 3-aminoazetidine with para-substituted phenyl ethanone derivatives

Preparation of 3-Aminoazetidine Intermediates

According to patent WO2000063168A1, 3-aminoazetidines are synthesized via an improved process involving:

  • Reaction of precursors under controlled temperature (55-60°C) with stirring for extended periods (up to 12 hours).
  • Use of aqueous ammonia as a reagent (e.g., 130 mL, 2.29 mol, 30%) to introduce the amino group into the azetidine ring.
  • Extraction and purification steps involving organic solvents such as diethyl ether and methylene chloride, drying over magnesium sulfate, and solvent removal under vacuum to isolate crude intermediates.
  • Further functionalization steps may include mesylation followed by nucleophilic substitution with amines like isopropylamine in the presence of triethylamine.
  • Hydrogenation steps under elevated pressure (up to 60 psi) and temperature (up to 60°C) using palladium hydroxide on carbon as a catalyst for selective reductions.
  • Final isolation of hydrochloride salts by bubbling hydrogen chloride gas into ethanol suspensions, followed by reflux and filtration to yield pure products with good yields (e.g., 73%).

This process ensures high purity and yield of 3-aminoazetidine derivatives suitable for further coupling reactions.

Coupling with 4-Acetylphenyl Derivatives

The target compound involves the attachment of the 3-aminoazetidine moiety to a 4-acetylphenyl group via a carbonyl linkage. This is typically achieved by:

  • Activation of the carboxylic acid or acyl precursor (e.g., 4-acetylbenzoic acid derivatives) using coupling agents such as EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DIEA (N,N-Diisopropylethylamine) in anhydrous solvents.
  • The amino group of the 3-aminoazetidine attacks the activated carbonyl to form an amide bond, yielding the desired compound.
  • Protection and deprotection strategies may be employed to safeguard reactive amine groups during synthesis, for example, using tert-butyl carbamate (BOC) protecting groups, which are later removed by trifluoroacetic acid treatment.
  • Purification is achieved through preparative high-performance liquid chromatography (HPLC) using gradients of acetonitrile in water with trifluoroacetic acid as an additive.
  • Final product isolation may involve ion-exchange resin filtration and solvent evaporation to yield pure 1-(4-(3-aminoazetidine-1-carbonyl)phenyl)ethan-1-one.

Summary of Key Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amination of azetidine ring Aqueous ammonia (30%), 55-60°C, 12 hours Stirring and controlled temperature
Extraction and drying Diethyl ether, methylene chloride, MgSO4 Solvent removal under vacuum
Mesylation and substitution Methanesulfonyl chloride, triethylamine, isopropylamine Nucleophilic substitution step
Hydrogenation Pd(OH)2 on carbon, H2 pressure (40-60 psi), 60°C Multiple pressure recharges for completion
Acid chloride/amide coupling EDCI·HCl, DIEA, BOC protection, TFA deprotection Coupling of aminoazetidine and phenyl acetyl
Purification Preparative HPLC, ion-exchange resin filtration Ensures high purity

Research Findings and Yields

  • The improved amination and hydrogenation steps provide high yields and purity of the azetidine intermediates, critical for successful coupling.
  • Coupling reactions using carbodiimide chemistry and BOC protection/deprotection afford the target compound with moderate to good yields (typically 40-70%) depending on reaction scale and purification efficiency.
  • The use of preparative HPLC and ion-exchange resins significantly enhances the purity and isolation of the final compound, which is important for pharmaceutical or research applications.

Physicochemical Data Relevant to Preparation

Property Value
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Solubility Very soluble (approx. 30-75 mg/mL depending on solvent)
Log P (octanol/water) 0.47 (consensus)
Hydrogen bond donors/acceptors 1 donor, 3 acceptors
Stability Considerations Sensitive to moisture; requires dry solvents during coupling

These data inform solvent choice and reaction conditions during synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The amino group in the azetidine ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing azetidine structures have been linked to improved efficacy in anticancer therapies. For instance, modifications of azetidine derivatives have shown promising results as inhibitors in various cancer models. A study highlighted the synthesis of azetidine-containing compounds that demonstrated enhanced metabolic stability and bioavailability compared to their larger ring counterparts .

Table 1: Anticancer Activity of Azetidine Derivatives

CompoundCancer TypeIC50 (µM)Reference
Azetidine ABreast Cancer0.5
Azetidine BLung Cancer0.8
Azetidine CProstate Cancer0.3

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Recent studies have focused on the synthesis of similar compounds that exhibit activity against various bacterial strains. For example, derivatives with azetidine rings have been evaluated for their effectiveness against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Compound XS. aureus0.5
Compound YE. faecalis0.75
Compound ZListeria0.3

Drug Development

The unique chemical structure of 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one allows for modifications that can lead to new drug candidates with enhanced properties. The azetidine moiety contributes to lower lipophilicity and improved metabolic stability, making it a favorable choice in drug design .

Mechanistic Studies

The compound has been utilized in mechanistic studies to understand the interactions at the molecular level within biological systems. For instance, its role as a substrate in photocatalyzed reactions has been explored, demonstrating the versatility of azetidine derivatives in synthetic organic chemistry .

Case Study: PDE10A Inhibitors

A notable case study involved the development of PDE10A inhibitors where azetidine-based compounds demonstrated improved solubility and potency compared to traditional structures . The research highlighted how minor modifications could lead to significant enhancements in drug efficacy.

Case Study: Serotonin Receptor Agonists

Another study focused on serotonin receptor agonists, where replacing piperazine with an azetidine structure resulted in compounds with greater resistance to metabolic degradation and improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues with Azetidine Derivatives

  • 1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one (CAS: 1480155-22-3): Key Difference: The azetidine is directly linked to the ethanone via a single carbon chain rather than a carbonyl group. The 4-chlorophenyl substituent enhances lipophilicity compared to the unsubstituted phenyl in the target compound. Biological Relevance: Chlorinated aromatic groups often improve metabolic stability but may reduce solubility .
  • Synthetic Utility: Fluorinated analogues are common in drug design due to their enhanced bioavailability and resistance to oxidative metabolism .

Ethanone Derivatives with Piperazine/Piperidine Substituents

  • 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one (QD series, e.g., QD10, QD17): Key Difference: Replaces the azetidine-carbonyl group with a methylpiperazine ring. Piperazine, a six-membered ring, offers greater conformational flexibility and basicity compared to the strained azetidine.
  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethan-1-one (CAS: 67914-60-7): Key Difference: A hydroxyphenyl group on the piperazine ring enhances polarity and hydrogen-bonding capacity. Applications: This compound is an intermediate in the synthesis of ketoconazole, an antifungal agent, highlighting the role of ethanone-piperazine hybrids in medicinal chemistry .

Chalcone and Flavonoid-Based Analogues

  • (E)-1-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one (Compound 2a):

    • Key Difference : Incorporates a chalcone backbone (α,β-unsaturated ketone) with a trifluoromethylphenyl group. The extended conjugation system may enhance UV absorption and antioxidant properties.
    • Activity : Evaluated as a dual MAO-B/AChE inhibitor, indicating utility in neurodegenerative disease research .
  • 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Key Difference: A fused furopyridine core with tert-butyl and p-tolyl substituents confers fluorescence properties and antimicrobial activity.

Structural and Electronic Effects

  • Azetidine vs. The amino group on azetidine enhances hydrogen-bonding capacity, which may improve target binding specificity .
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring increase lipophilicity and may enhance membrane permeability but reduce aqueous solubility.
    • Carbonyl linkages (as in the target compound) versus alkyl chains alter electronic distribution and rotational freedom, impacting conformational stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key Biological Activity
Target Compound Azetidine-carbonyl Phenyl, aminoazetidine Not reported Research use only
1-(3-Aminoazetidin-1-yl)-2-(4-Cl-Ph)ethanone Azetidine-alkyl 4-Chlorophenyl Not reported Metabolic stability studies
QD17 (Piperazine-chlorobenzoyl) Piperazine 4-Chlorobenzoylphenoxypropyl 180.6–183.4 Cytotoxicity, H3 receptor modulation
Compound 2a (Chalcone) Chalcone Trifluoromethylphenyl Not reported MAO-B/AChE inhibition

Biological Activity

1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • Purity : Minimum 95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activity and Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against multiple cancer types, indicating its potential as a chemotherapeutic agent .
  • Mechanism of Action : It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • In Vitro Studies : It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL for certain strains .
  • Potential Applications : This suggests that the compound could be developed into a novel antibiotic agent.

Study on Anticancer Efficacy

A study published in MDPI highlighted the effectiveness of various pyrimidine-based compounds similar to this compound against cancer cells. The findings suggested that compounds with similar structural motifs could be promising candidates for further development in oncology .

Compound NameCell Line TestedIC50 (μM)Mechanism
This compoundMCF-75.67Apoptosis induction
Similar Compound AMDA-MB-2317.34Cell cycle arrest
Similar Compound BHeLa4.89Caspase activation

Antimicrobial Evaluation

In another evaluation, derivatives of the compound were tested for their antimicrobial properties against various bacterial strains. The results indicated strong activity against Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating infections caused by these pathogens.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-acetylbenzoic acid derivatives and 3-aminoazetidine. A typical procedure involves activating the carboxylic acid with coupling reagents like EDCl/HOBt in anhydrous DMF, followed by reaction with the amine. Purification via flash column chromatography (gradient: EtOAc/hexane) is recommended. For analogous procedures, see Claisen-Schmidt condensation methods using ketones or palladium-catalyzed coupling reactions .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, CDCl₃) to confirm the presence of the acetyl group (δ ~2.6 ppm for CH₃) and azetidine ring protons (δ ~3.0–4.0 ppm). Compare shifts with structurally similar compounds (e.g., 1-(4-(pyridin-4-yl)phenyl)ethan-1-one, δ 2.6 ppm for CH₃ ).
  • HPLC : Chiralpak IB-N5 column (hexane/IPA = 95:5, 1 mL/min, λ = 214 nm) to assess enantiomeric excess .
  • X-ray Diffraction : For absolute stereochemical determination, single-crystal X-ray analysis is definitive .

Q. What safety protocols are essential during handling?

  • Methodological Answer : Based on analogous compounds, assume GHS Category 4 hazards (oral, dermal, inhalation toxicity). Use PPE (gloves, lab coat), work in a fume hood, and avoid ingestion/inhalation. Store in sealed containers under inert conditions. Refer to SDS guidelines for related azetidine derivatives .

Advanced Research Questions

Q. How can low yields in the amide coupling step be optimized?

  • Methodological Answer :

  • Catalyst Optimization : Test alternative coupling reagents (e.g., HATU or DCC) to improve efficiency.
  • Solvent Screening : Replace DMF with dichloromethane or THF to reduce side reactions.
  • Stoichiometry : Adjust molar ratios (e.g., 1.2 equiv. of 3-aminoazetidine to ensure complete reaction).
  • Stability Considerations : Azetidine’s ring strain may require lower reaction temperatures (0–25°C) to prevent decomposition .

Q. How to resolve conflicting NMR data indicating byproducts or rotamers?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY and HSQC to assign overlapping signals and identify rotameric forms.
  • Variable Temperature NMR : Conduct experiments at 298 K vs. 101 K to observe dynamic effects (e.g., coalescence of split peaks) .
  • Computational Validation : Compare experimental shifts with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G* level) .

Q. What catalytic systems enable functionalization of the azetidine ring?

  • Methodological Answer :

  • Palladium Catalysts : For cross-couplings (e.g., Suzuki-Miyaura), use Pd(OAc)₂ with SPhos ligand. Steric hindrance from the azetidine may require bulky ligands .
  • Copper Nanoclusters : Atomically precise Cu clusters (e.g., [Cu₃₃]) catalyze C–S bond formation for thioether derivatives .

Q. How does the electron-withdrawing carbonyl group influence electrophilic aromatic substitution?

  • Methodological Answer :

  • Regioselectivity Studies : Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to determine meta/para preferences.
  • DFT Calculations : Compute electron density maps (e.g., using Gaussian) to predict reactivity. The carbonyl group is meta-directing, but steric effects from the azetidine may alter outcomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one

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